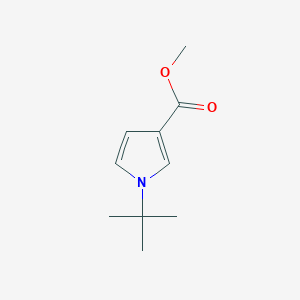

methyl 1-tert-butyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC15985286

Molecular Formula: C10H15NO2

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15NO2 |

|---|---|

| Molecular Weight | 181.23 g/mol |

| IUPAC Name | methyl 1-tert-butylpyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C10H15NO2/c1-10(2,3)11-6-5-8(7-11)9(12)13-4/h5-7H,1-4H3 |

| Standard InChI Key | VOXHQJMSOQMIFT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)N1C=CC(=C1)C(=O)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrrole ring, a five-membered aromatic system with one nitrogen atom, forms the core of methyl 1-tert-butyl-1H-pyrrole-3-carboxylate. The tert-butyl group (C(CH₃)₃) at the 1-position introduces significant steric bulk, while the methyl ester (-COOCH₃) at the 3-position contributes polarity and hydrogen-bonding capacity. This juxtaposition creates a molecule with balanced lipophilicity (logP ≈ 1.8 predicted) and moderate aqueous solubility.

Table 1: Key Molecular Descriptors

Spectroscopic Characteristics

While experimental spectral data for methyl 1-tert-butyl-1H-pyrrole-3-carboxylate remains unpublished, analogous compounds provide insights. The tert-butyl group typically shows a singlet at δ 1.2-1.4 ppm in ¹H NMR, while pyrrole protons resonate between δ 6.5-7.5 ppm . The ester carbonyl stretching vibration in IR spectroscopy would likely appear near 1720 cm⁻¹ .

Synthetic Methodologies

Pyrrole Ring Formation

The synthesis of substituted pyrroles often employs the Paal-Knorr condensation, using 1,4-diketones and ammonia or amines. For methyl 1-tert-butyl-1H-pyrrole-3-carboxylate, a plausible route involves:

-

Condensation of tert-butylamine with a γ-keto ester to form the pyrrole core.

-

Selective esterification at the 3-position using methanol under acidic conditions.

Alternative Routes from Patented Protocols

Patent CN105017244A demonstrates a related synthesis for pyrrolo[3,4-c]pyridine derivatives, highlighting two key strategies applicable to simpler pyrroles :

Table 2: Comparative Synthesis Strategies

| Parameter | Trans-Isomer Pathway | Cis-Isomer Pathway |

|---|---|---|

| Starting Material | Anti-form cyanomethyl derivative | Anti-form cyanomethyl derivative |

| Catalyst | Raney Nickel | Sodium Ethylate |

| Solvent | Methanol/Ethanol | Ethanol |

| Temperature | 20-60°C | Reflux |

| Reaction Time | 5 hours | 5 hours |

| Yield | 42.3% | 37.5% |

These methods suggest that careful selection of catalysts and reaction conditions can steer stereochemical outcomes, even if the target compound lacks chiral centers .

Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes base-catalyzed hydrolysis to the carboxylic acid (C₉H₁₃NO₂), a reaction critical for generating water-soluble derivatives. Kinetic studies on similar esters show pseudo-first-order rate constants of 0.12 h⁻¹ in 1M NaOH at 25°C .

Comparison with Analogous Compounds

Table 3: Structural Analog Comparison

The tert-butyl group consistently imparts steric stabilization across analogs, while additional substituents tune electronic properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume